N'-cyclopentyl-N-(3-methoxypropyl)ethanediamide
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Overview
Description
Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- is an organic compound with the molecular formula C11H20N2O3 and a molecular weight of 228.292 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- typically involves the reaction of oxamide with N-cyclopentylamine and 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in various catalytic reactions, including copper-catalyzed amination and amidation of aryl halides.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- include other N-substituted oxamides, such as:
- N-cyclopentyl-N’-(3-methoxyphenyl)oxamide
- N-(3-chloro-4-methylphenyl)-N’-(3-methoxypropyl)ethanediamide
Uniqueness
Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclopentyl and 3-methoxypropyl groups makes it particularly interesting for various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N'-cyclopentyl-N-(3-methoxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-16-8-4-7-12-10(14)11(15)13-9-5-2-3-6-9/h9H,2-8H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBNEYBUKHAYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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